molecular formula C9H8N2O2 B8132587 5-methoxyquinazolin-2(1H)-one

5-methoxyquinazolin-2(1H)-one

Cat. No.: B8132587
M. Wt: 176.17 g/mol
InChI Key: VGTBVSZAOWRHPY-UHFFFAOYSA-N
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Description

5-methoxyquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-quinazolinone, 5-methoxy- typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method includes the reaction of 5-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazolinone compound. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride.

Industrial Production Methods: Industrial production of 2(1H)-quinazolinone, 5-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 5-methoxyquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted quinazolinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-methoxyquinazolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-quinazolinone, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

    2(1H)-Quinazolinone: The parent compound without the methoxy group.

    4(3H)-Quinazolinone: A structural isomer with the carbonyl group at a different position.

    6-Methoxy-2(1H)-quinazolinone: Another methoxy-substituted derivative but at a different position on the aromatic ring.

Uniqueness: 5-methoxyquinazolin-2(1H)-one is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-7-6(8)5-10-9(12)11-7/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTBVSZAOWRHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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